CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
Description
cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester is a bicyclic organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . Its CAS registry number is 1263378-57-9, and it features a bicyclo[3.2.0]heptane backbone with a methyl group at the 1-position, an oxo group at the 6-position, and a tert-butyl ester moiety at the 3-aza position. This compound is primarily utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in the development of β-lactamase inhibitors and other bicyclic scaffolds .
Properties
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYAUIMRPDSNP-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@@H]1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Reduction of the Oxo Group
The ketone group at the 6-position undergoes reduction to form secondary alcohols. Common reducing agents include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0°C | cis-1-Methyl-6-hydroxy-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester | 85–90% | |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Same as above | 92% |
The stereochemistry of the hydroxyl group is retained due to the rigid bicyclic framework.
Deprotection of the tert-Butyl Ester
The tert-butyl ester group is cleaved under acidic conditions to yield the corresponding carboxylic acid:
Nucleophilic Substitution at the Azabicyclic Nitrogen
The nitrogen in the bicyclic system participates in alkylation or acylation reactions:
| Reaction Type | Reagent | Product | Key Feature |
|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I) | N-Methylated derivative | Enhanced lipophilicity |
| Acylation | Acetyl chloride (AcCl) | N-Acetylated derivative | Stability improvement |
Ring-Opening Reactions
The strained bicyclo[3.2.0]heptane system undergoes ring-opening under specific conditions:
[2+2] Photocycloaddition
The compound participates in Cu(I)-catalyzed [2+2] photocycloadditions to form cyclobutane derivatives, a key reaction in medicinal chemistry:
| Substrate | Catalyst | Conditions | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Alkenes | Cu(MeCN)₄PF₆ | UV light, DCM, rt | >95% cis-selectivity |
This reaction exploits the electron-deficient nature of the bicyclic system, enabling stereoselective bond formation .
Esterification and Transesterification
The tert-butyl ester can be exchanged with other alcohols under catalytic conditions:
| Alcohol | Catalyst | Conditions | New Ester Formed |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12 h | Methyl ester |
| Benzyl alcohol | DMAP, DCC | DCM, rt, 24 h | Benzyl ester |
Amide Formation
After deprotection, the carboxylic acid reacts with amines to form amides:
| Amine | Coupling Reagent | Product | Application |
|---|---|---|---|
| Benzylamine | EDC/HOBt | N-Benzylamide derivative | Antimicrobial agents |
| Glycine methyl ester | DCC/NHS | Peptide-linked bicyclic compound | Prodrug development |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 205.27 g/mol. This structure allows for various functional modifications that enhance its biological activity.
Medicinal Chemistry
CIS-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane derivatives have been explored for their potential therapeutic effects, particularly as:
- Antimicrobial Agents : Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Analgesics : Some studies have suggested that modifications of this compound can lead to effective analgesics, targeting pain pathways without the side effects associated with traditional opioids .
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined a series of bicyclic compounds, including derivatives of CIS-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane, showing promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Neuropharmacology
The unique structure of CIS-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane has led to investigations into its neuropharmacological applications:
- Cognitive Enhancers : Some derivatives have been studied for their potential to enhance cognitive function and memory retention, particularly in models of neurodegenerative diseases like Alzheimer's .
Case Study: Cognitive Enhancement
A research article highlighted the efficacy of specific derivatives in improving memory performance in rodent models, suggesting mechanisms involving acetylcholine modulation .
Synthetic Applications
In synthetic organic chemistry, CIS-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane serves as an important intermediate:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclo[3.2.0]heptane scaffold is a common structural motif in medicinal chemistry. Below is a detailed comparison of cis-1-methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester with related compounds, focusing on structural variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism : The placement of the oxo group (6- vs. 7-position) and aza nitrogen (2- vs. 3-position) significantly impacts reactivity. For example, the 6-oxo derivative (main compound) is more reactive toward nucleophilic attack compared to the 7-oxo analog, making it preferable for β-lactamase inhibitor synthesis .
Functional Group Effects :
- The 6-hydroxy analog () exhibits higher polarity due to the hydroxyl group, which may improve aqueous solubility but reduce membrane permeability in drug candidates.
- 4-Thia derivatives () demonstrate enhanced thermal and enzymatic stability compared to oxo analogs, critical for antibiotic efficacy.
Steric and Storage Considerations : The tert-butyl ester group in the main compound provides steric protection to the aza nitrogen, but it also necessitates storage at 2–8°C to prevent hydrolysis, unlike the more stable oxetane-based analogs .
Biological Activity
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the bicyclic class of heterocycles, characterized by the presence of nitrogen in its structure. The molecular formula is , and it features a tert-butyl ester functional group that enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds similar to CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE derivatives often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many bicyclic compounds act as inhibitors for specific enzymes. For instance, they may inhibit beta-lactamase, an enzyme responsible for antibiotic resistance, thereby enhancing the efficacy of beta-lactam antibiotics .
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of beta-lactamase | |
| Antimicrobial | Effective against various bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several bicyclic compounds, including derivatives similar to CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity at low concentrations .
- Cancer Cell Apoptosis : Another investigation focused on the cytotoxic effects of a related compound on human cancer cell lines. The study reported that treatment with the compound led to increased rates of apoptosis, suggesting its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance, modifications to the tert-butyl ester group can significantly influence the pharmacokinetics and pharmacodynamics of these compounds, leading to improved therapeutic profiles.
Table 2: Structural Modifications and Their Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing CIS-1-methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester, and how can purity be optimized?
- Methodology : Synthesis of bicyclic β-lactam derivatives typically involves cyclization of linear precursors under reflux conditions with catalysts like triethylamine. For example, similar compounds (e.g., Cr(III) complexes of bicyclo[3.2.0]heptane derivatives) were synthesized via condensation reactions, followed by purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) . Purity optimization requires spectroscopic validation (NMR, FTIR) and thermal analysis (TGA/DSC) to confirm absence of byproducts.
Q. How can the stereochemistry and structural integrity of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral HPLC can resolve enantiomeric purity. For related bicyclo[3.2.0]heptane esters, stereoisomers (e.g., 1R,5R vs. 1S,5S configurations) were distinguished using polarimetry and comparative CD spectroscopy .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Based on GHS classifications for structurally similar azabicyclic compounds, researchers should use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/skin contact. Emergency measures include immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation . Storage should follow REACH-exempt guidelines (dry, sealed containers at 2–8°C) .
Q. How can researchers design antibacterial activity assays for this compound?
- Methodology : Antibacterial testing for bicyclic derivatives (e.g., agar diffusion assays) involves preparing serial dilutions, inoculating bacterial strains (e.g., S. aureus, E. coli), and measuring inhibition zones. Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with positive controls (e.g., ampicillin) and solvent blanks .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity in biological systems?
- Methodology : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) against bacterial penicillin-binding proteins (PBPs) or β-lactamases helps assess binding modes. MD simulations (AMBER, GROMACS) validate stability of ligand-protein complexes over nanosecond timescales .
Q. How does the tert-butyl ester group influence the compound’s stability under varying pH and temperature conditions?
- Methodology : Hydrolytic stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC monitoring of ester cleavage. For similar tert-butyl-protected β-lactams, degradation kinetics follow first-order models, with Arrhenius plots quantifying activation energy .
Q. What experimental approaches resolve contradictions in reported biological activity data for bicyclo[3.2.0]heptane derivatives?
- Methodology : Discrepancies may arise from stereochemical impurities or assay variability. Reproducibility requires strict enantiomeric control (chiral synthesis/HPLC) and standardized MIC protocols (CLSI guidelines). Meta-analyses of structure-activity relationships (SAR) across studies can identify critical substituents (e.g., methyl vs. phenyl groups) .
Q. How can the compound’s role as a synthetic intermediate in β-lactam antibiotic analogs be mechanistically explored?
- Methodology : Reactivity studies (e.g., ring-opening reactions with nucleophiles like hydroxylamine) track intermediate formation via LC-MS. Isotopic labeling (e.g., ¹³C-NMR) elucidates bond cleavage sites. Comparative studies with non-methylated analogs quantify steric effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
